Cas no 1186-65-8 (H-Dap-OH.HBr)

H-Dap-OH.HBr 化学的及び物理的性質
名前と識別子
-
- H-Dap-OH.HBr
- Alanine, 3-amino-, hydrobromide
- (2S)-2,3-diaminopropanoic acid;hydrobromide
- 3-Amino-L-alanine--hydrogen bromide (1/1)
-
- インチ: 1S/C3H8N2O2.BrH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1
- InChIKey: IZNPALADKWAZMW-DKWTVANSSA-N
- ほほえんだ: Br.OC([C@H](CN)N)=O
計算された属性
- せいみつぶんしりょう: 183.98474 g/mol
- どういたいしつりょう: 183.98474 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 73.3
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 185.02
- トポロジー分子極性表面積: 89.3
H-Dap-OH.HBr 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D193373-500mg |
H-Dap-OH.HBr |
1186-65-8 | 500mg |
$ 80.00 | 2022-06-05 | ||
TRC | D193373-50mg |
H-Dap-OH.HBr |
1186-65-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | D193373-100mg |
H-Dap-OH.HBr |
1186-65-8 | 100mg |
$ 65.00 | 2022-06-05 |
H-Dap-OH.HBr 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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6. Book reviews
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
H-Dap-OH.HBrに関する追加情報
H-Dap-OH.HBr: A Comprehensive Overview
H-Dap-OH.HBr, also known by its CAS number 1186-65-8, is a compound of significant interest in the fields of chemistry and pharmacology. This compound, which stands for (2S,3S)-dihydroxy-4-(3-hydroxyphenyl)butanoic acid hydrobromide, has garnered attention due to its unique chemical properties and potential applications in drug development. In this article, we will delve into the structural characteristics, synthesis methods, and recent research findings related to H-Dap-OH.HBr, providing a comprehensive understanding of its role in contemporary scientific studies.
The chemical structure of H-Dap-OH.HBr is characterized by a butanoic acid backbone with hydroxyl groups at specific positions. The stereochemistry of the compound, defined by its (2S,3S) configuration, plays a crucial role in its biological activity. Recent studies have highlighted the importance of stereochemistry in determining the efficacy and selectivity of compounds in pharmacological applications. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise three-dimensional arrangement of atoms in H-Dap-OH.HBr, providing valuable insights into its molecular interactions.
The synthesis of H-Dap-OH.HBr involves a multi-step process that typically begins with the preparation of the dihydroxybutanoic acid precursor. This precursor undergoes various transformations, including oxidation and bromination, to yield the final product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly synthesis routes for H-Dap-OH.HBr. These methods not only reduce production costs but also minimize the environmental footprint associated with large-scale manufacturing.
In terms of applications, H-Dap-OH.HBr has shown promise in several therapeutic areas. For instance, studies have demonstrated its potential as a modulator of ion channels, which are critical for various physiological processes such as nerve signaling and muscle contraction. Researchers have explored the ability of H-Dap-OH.HBr to interact with voltage-gated sodium channels, making it a candidate for treating conditions like epilepsy and chronic pain. Additionally, preliminary experiments suggest that H-Dap-OH.HBr may exhibit anti-inflammatory properties, further expanding its potential therapeutic uses.
The pharmacokinetic profile of H-Dap-OH.HBr is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is essential for optimizing its therapeutic efficacy and minimizing adverse effects. Recent studies have utilized in vitro models and animal testing to assess the bioavailability and metabolic pathways of H-Dap-OH.HBr. These findings have provided valuable data for designing clinical trials and refining dosing regimens.
Moreover, computational modeling has emerged as a powerful tool for predicting the behavior of H-Dap-OH.HBr in biological systems. By employing molecular docking simulations and quantum mechanics calculations, researchers can identify potential binding sites on target proteins and assess the stability of drug-receptor complexes. These computational approaches have significantly accelerated the drug discovery process for H-Dap-OH.HBr, enabling scientists to focus on promising leads with higher likelihoods of success.
In conclusion, H-Dap-OH.HBr (CAS No: 1186-65-8) is a compound with intriguing chemical properties and diverse potential applications. Its stereochemistry, synthesis methods, pharmacokinetics, and therapeutic implications have been extensively studied in recent years. As research continues to uncover new insights into this compound's behavior and interactions within biological systems, it holds great promise for advancing drug development efforts across multiple therapeutic areas.
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